N-[4-(acetylamino)phenyl]-2,2-diphenylacetamide
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Overview
Description
N-[4-(acetylamino)phenyl]-2,2-diphenylacetamide is an organic compound with the molecular formula C20H19NO2 It is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a diphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2,2-diphenylacetamide typically involves the acetylation of 4-aminophenyl-2,2-diphenylacetamide. One common method is to react 4-aminophenyl-2,2-diphenylacetamide with acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The acetylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogenating agents like thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2,2-diphenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, influencing their activity. The diphenylacetamide moiety can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylamino-phenyl)-2-phenoxy-acetamide
- N-(4-acetylamino-phenyl)-2-hydroxy-acetyl-phenyl-acetamide
Uniqueness
N-[4-(acetylamino)phenyl]-2,2-diphenylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both acetylamino and diphenylacetamide groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
331240-47-2 |
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Molecular Formula |
C22H20N2O2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C22H20N2O2/c1-16(25)23-19-12-14-20(15-13-19)24-22(26)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,21H,1H3,(H,23,25)(H,24,26) |
InChI Key |
JPRDCYWQVXZQSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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